1,2-Bis-(2-fluoro-benzyl)-4-phenyl-[1,2,4]triazolidine-3,5-dione
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Overview
Description
1,2-bis[(2-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes fluorinated phenyl groups and a triazolidine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-bis[(2-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzyl chloride with phenylhydrazine to form an intermediate, which is then cyclized with phosgene to yield the triazolidine-dione core. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
1,2-bis[(2-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted phenyl derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
1,2-bis[(2-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-bis[(2-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of signal transduction processes or interference with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2-bis[(4-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione
- 1,2-bis[(2-chlorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione
- 1,2-bis[(2-bromophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione
Uniqueness
1,2-bis[(2-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly valuable in medicinal chemistry for the design of drugs with enhanced bioavailability and metabolic stability .
Properties
Molecular Formula |
C22H17F2N3O2 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
1,2-bis[(2-fluorophenyl)methyl]-4-phenyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C22H17F2N3O2/c23-19-12-6-4-8-16(19)14-25-21(28)27(18-10-2-1-3-11-18)22(29)26(25)15-17-9-5-7-13-20(17)24/h1-13H,14-15H2 |
InChI Key |
NBYJKLLIDDDJJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)N(N(C2=O)CC3=CC=CC=C3F)CC4=CC=CC=C4F |
Origin of Product |
United States |
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